molecular formula C19H19N3O4S2 B11178379 3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11178379
M. Wt: 417.5 g/mol
InChI Key: ORZVSOFHJRYRAD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of a trimethoxybenzene core with a thiadiazole ring and a phenylsulfanyl group. This unique structure imparts a range of biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3O4S2/c1-24-14-9-12(10-15(25-2)17(14)26-3)18(23)20-19-22-21-16(28-19)11-27-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

ORZVSOFHJRYRAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3

Origin of Product

United States

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